2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE
- 2-{[1-(2-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE
- 2-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE
Uniqueness
What sets 2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-phenylacetamide , identified by its CAS number 55750-62-4, is a derivative of pyrrolidine with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O3S with a molecular weight of approximately 318.39 g/mol. The structure features a pyrrolidine core substituted with a methoxyphenyl group and a phenylacetamide moiety, which may contribute to its biological efficacy.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In a study involving various derivatives, the pyrrolidine core was crucial for activity against maximal electroshock (MES) seizures in animal models. The compound was tested at dosages of 100 mg/kg and showed significant protective effects in MES tests, indicating its potential as an anticonvulsant agent .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests it may possess anticancer properties. In vitro studies have demonstrated that derivatives with similar functionalities can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar dioxopyrrolidine structures showed IC50 values indicating effective cytotoxicity against human lung cancer cells (HCC827) and other types .
The proposed mechanism of action involves the interaction with neuronal voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability and seizure activity. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anticonvulsant and potential anti-inflammatory effects .
Case Studies
- Anticonvulsant Screening : A study conducted on various derivatives found that those containing the pyrrolidine-2,5-dione core exhibited robust anticonvulsant activity. Specifically, the compound protected against seizures in both acute and chronic models .
- Antitumor Efficacy : In another investigation, derivatives of similar structure were tested for their ability to induce apoptosis in cancer cells. The results indicated significant efficacy in promoting cell death through DNA damage pathways .
Data Tables
Study | Activity | Model Used | Key Findings |
---|---|---|---|
Anticonvulsant Study | Anticonvulsant | MES test in mice | Significant protection at doses of 100 mg/kg |
Antitumor Activity | Cytotoxicity | HCC827 cell line | IC50 values around 6.26 ± 0.33 μM |
Mechanism Investigation | Sodium Channel Binding | In vitro electrophysiology | Moderate binding affinity observed |
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-10-6-5-9-14(15)21-18(23)11-16(19(21)24)26-12-17(22)20-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSJGANHRNGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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